5,5-Dibromobarbituric acid
Overview
Description
5,5-Dibromobarbituric acid is a brominated derivative of barbituric acid, which is known for its utility in the bromination of saturated and α,β-unsaturated aldehydes and keto compounds . This compound serves as a reagent in various chemical reactions, including the synthesis of other barbituric acid derivatives.
Synthesis Analysis
The synthesis of 5,5-dibromobarbituric acid is not directly described in the provided papers. However, a related synthesis involves the reaction of barbituric acids with bromine to produce brominated derivatives such as 5-bromobarbituric acid . This process may involve a disproportionation reaction between barbituric acid and dibromobarbituric acid. Additionally, the synthesis of 5-alkyl/arylidenebarbituric acids is achieved through a domino reaction catalyzed by FeCl3·6H2O, starting from 6-aminouracils .
Molecular Structure Analysis
The molecular structure of 5,5-dibromobarbituric acid itself is not detailed in the provided papers. However, the structure of a related compound, 5-(isopropylidene)-2-thiobarbituric acid, has been characterized using X-ray crystallography, revealing a monoclinic system with specific geometric parameters . This information suggests that barbituric acid derivatives can adopt well-defined crystal structures, which may also be true for 5,5-dibromobarbituric acid.
Chemical Reactions Analysis
5,5-Dibromobarbituric acid is employed as a brominating agent for various carbonyl compounds . The reactivity of barbituric acid derivatives is further exemplified by the synthesis of 5-(indolyl-3-methylidyne)(thio) barbituric acids through Knoevenagel condensation , and the transformation of aminobarbituric acids to hydantoins under base-catalyzed conditions . These reactions highlight the versatility of barbituric acid derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-dibromobarbituric acid are not explicitly discussed in the provided papers. However, the physicochemical properties of related barbituric acid derivatives have been studied, including their spectroscopic data and thermal stability . For instance, 5-(isopropylidene)-2-thiobarbituric acid is thermally stable up to 230.0 °C and melts with decomposition at 261.4 °C . These properties are crucial for understanding the behavior of barbituric acid derivatives in various chemical environments.
Scientific Research Applications
Synthesis of Novel Compounds
- 5,5-Dibromobarbituric acid has been utilized in the synthesis of novel compounds. A study by Ingle et al. (2006) demonstrated its use in synthesizing galactopyranosyl-derived spiro barbiturates with antibacterial and antifungal activities (Ingle et al., 2006).
Crystal Structure Analysis
- Gelbrich et al. (2016) researched the crystal structure of the methanol hemisolvate of 5,5-dibromobarbituric acid, revealing its hydrogen-bonded layer structure and providing insights into the conformation and bond lengths in barbituric acids (Gelbrich et al., 2016).
Antibacterial and Antifungal Activities
- Another study by Ingle et al. (2009) found that 5,5-dibromobarbituric acid derivatives exhibited antibacterial and antifungal properties, highlighting its potential in pharmaceutical applications (Ingle et al., 2009).
Chemical Exchange Saturation Transfer in MRI
- Ward et al. (2000) discussed the potential of 5,5-dibromobarbituric acid in Magnetic Resonance Imaging (MRI) as a chemical exchange saturation transfer (CEST) contrast agent, emphasizing its use in advanced imaging techniques (Ward et al., 2000).
Biochemical Mechanisms in Antibiotic Production
- Mejía et al. (2003) investigated the role of barbituric acid derivatives in stimulating antibiotic production, providing insights into its biochemical applications in microbial processes (Mejía et al., 2003).
Pharmaceutical and Biological Activity
- A study by Osman et al. (2020) showed the potential of barbituric acid derivatives as PARP1 inhibitors, suggesting their use in cancer therapy (Osman et al., 2020).
Safety And Hazards
5,5-Dibromobarbituric acid is classified as a skin corrosive and eye damage hazard (Category 1B, H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Relevant Papers A paper titled “Barbiturates with hydrogen-bonded layer and framework structures” discusses the N–H⋯O C bonded structures for 5,5-substituted derivatives of barbituric acid, which are distinct from the eight fundamental types that have been previously described .
properties
IUPAC Name |
5,5-dibromo-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMATXUCYHHHHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199107 | |
Record name | 5,5-Dibromobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dibromobarbituric acid | |
CAS RN |
511-67-1 | |
Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dibromobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Dibromobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,5-Dibromobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dibromobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,5-DIBROMOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99FBF9695 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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